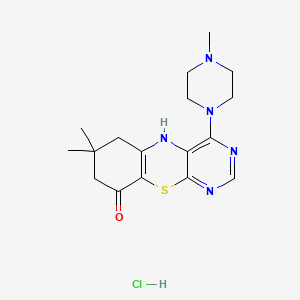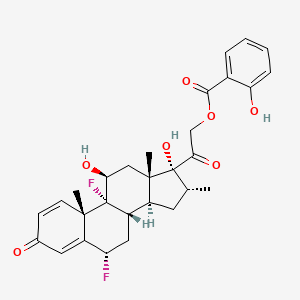
6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-salicylate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various skin conditions, such as eczema and dermatitis, due to its ability to reduce inflammation and suppress immune responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-salicylate involves multiple steps starting from 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione (hydrocortisone). The key steps include:
Acetylation: of the 21-hydroxy group.
Sulfonylation: of the 11-hydroxy group followed by elimination to form a 9(11)-double bond.
Acetylation: of the 17alpha-hydroxy and 3-keto groups, converting the 4-double bond to a 3,5-double bond.
Fluorination: at the 6beta position.
Hydrolysis: to remove the 3-acetyl group, reverting the 3,5-double bond to a 3-keto group and 4-double bond.
Epoxidation: of the 9(11)-double bond followed by fluorohydrin formation to introduce the 11beta-hydroxy and 9alpha-fluoro groups.
Dehydrogenation: to form the 1-double bond.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimizations for yield and purity. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-salicylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Hydrolysis: Cleavage of ester bonds to form carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can revert them back to hydroxyl groups .
Aplicaciones Científicas De Investigación
6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-salicylate has a wide range of scientific research applications:
Mecanismo De Acción
The compound acts as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor, the complex translocates to the nucleus, where it modulates the transcription of target genes. This results in the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins, leading to reduced inflammation and immune response .
Comparación Con Compuestos Similares
Similar Compounds
Betamethasone: An isomer with similar anti-inflammatory properties.
Dexamethasone: Another corticosteroid with potent anti-inflammatory effects.
Flumethasone: A closely related compound with similar chemical structure and pharmacological activity.
Uniqueness
6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-salicylate is unique due to its specific fluorination pattern and the presence of a salicylate ester group, which may enhance its anti-inflammatory properties and skin penetration compared to other corticosteroids .
Propiedades
Número CAS |
68497-94-9 |
|---|---|
Fórmula molecular |
C29H32F2O7 |
Peso molecular |
530.6 g/mol |
Nombre IUPAC |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C29H32F2O7/c1-15-10-18-19-12-21(30)20-11-16(32)8-9-26(20,2)28(19,31)23(34)13-27(18,3)29(15,37)24(35)14-38-25(36)17-6-4-5-7-22(17)33/h4-9,11,15,18-19,21,23,33-34,37H,10,12-14H2,1-3H3/t15-,18+,19+,21+,23+,26+,27+,28+,29+/m1/s1 |
Clave InChI |
RXAYXSKXOCODSP-YKQZNMERSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=CC=C5O)O)C)O)F)C)F |
SMILES canónico |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=CC=C5O)O)C)O)F)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate](/img/structure/B12709481.png)



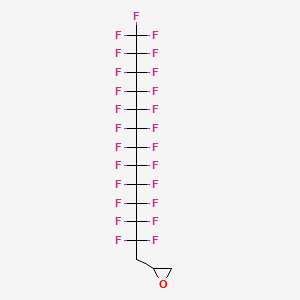


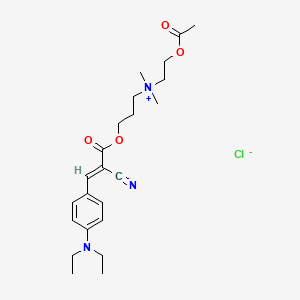
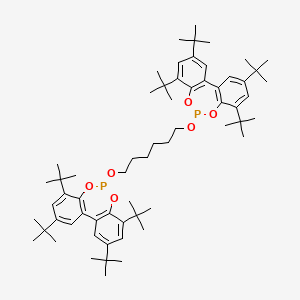

![[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate](/img/structure/B12709540.png)

